Acide phosphatidique 3-carbacyclique palmitoylé

Vue d'ensemble

Description

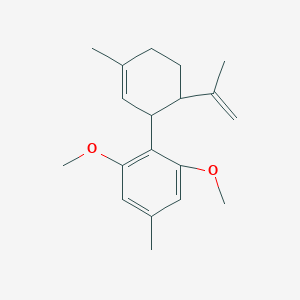

L’acide phosphatidique 3-carbacyclique palmitoylé est un acide cyclophosphatidique de type Carba palmitoylé et un analogue de l’acide lysophosphatidique. Ce composé présente des activités biologiques distinctes par rapport à l’acide lysophosphatidique, notamment l’inhibition de l’activation de RhoA et la migration des cellules de mélanome .

Applications De Recherche Scientifique

Palmitoyl 3-carbacyclic phosphatidic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of cyclic phosphatidic acids. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in inhibiting cancer cell migration and metastasis. Additionally, it is used in the development of new drugs and treatments for various diseases .

Mécanisme D'action

Le mécanisme d’action de l’acide phosphatidique 3-carbacyclique palmitoylé implique l’inhibition de l’activation de RhoA, qui joue un rôle crucial dans la migration et la métastase cellulaires. En inhibant l’activation de RhoA, ce composé réduit efficacement la migration et l’invasion des cellules de mélanome. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation RhoA et ses effecteurs en aval .

Analyse Biochimique

Biochemical Properties

Palmitoyl 3-carbacyclic Phosphatidic Acid interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the activation of RhoA, a small GTPase that regulates the actin cytoskeleton in cells . This inhibition can affect the migration of melanoma cells .

Cellular Effects

Palmitoyl 3-carbacyclic Phosphatidic Acid has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of RhoA . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Palmitoyl 3-carbacyclic Phosphatidic Acid involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It inhibits the activation of RhoA, which can lead to changes in gene expression and cellular metabolism .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide phosphatidique 3-carbacyclique palmitoylé est synthétisé par une série de réactions chimiques impliquant l’estérification de l’acide palmitique avec un dérivé d’acide phosphatidique cyclique. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter le processus d’estérification .

Méthodes de production industrielle : La production industrielle de l’acide phosphatidique 3-carbacyclique palmitoylé implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’acide phosphatidique 3-carbacyclique palmitoylé subit diverses réactions chimiques, notamment l’estérification, l’hydrolyse et l’oxydation. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’acide phosphatidique 3-carbacyclique palmitoylé comprennent les solvants organiques, les acides, les bases et les agents oxydants. Les conditions réactionnelles impliquent souvent des températures et des pressions contrôlées pour réaliser les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions de l’acide phosphatidique 3-carbacyclique palmitoylé comprennent divers dérivés ayant des activités biologiques améliorées, telles qu’une inhibition accrue de l’activation de RhoA et la migration des cellules de mélanome .

Applications de la recherche scientifique

L’acide phosphatidique 3-carbacyclique palmitoylé a une large gamme d’applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les propriétés et les réactions des acides phosphatidiques cycliques. En biologie et en médecine, il est étudié pour ses effets thérapeutiques potentiels, notamment l’inhibition de la migration et de la métastase des cellules cancéreuses. En outre, il est utilisé dans le développement de nouveaux médicaments et traitements pour diverses maladies .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à l’acide phosphatidique 3-carbacyclique palmitoylé comprennent d’autres dérivés d’acide phosphatidique cyclique et des analogues de l’acide lysophosphatidique. Ces composés partagent des caractéristiques structurelles et des activités biologiques similaires .

Unicité : Ce qui distingue l’acide phosphatidique 3-carbacyclique palmitoylé des autres composés similaires est sa capacité accrue à inhiber l’activation de RhoA et la migration des cellules de mélanome. Cette propriété unique en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

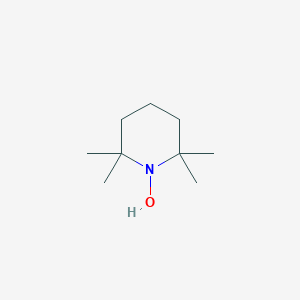

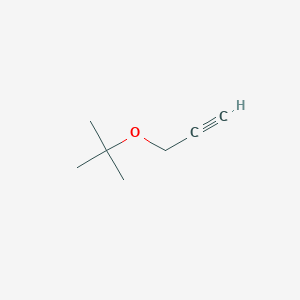

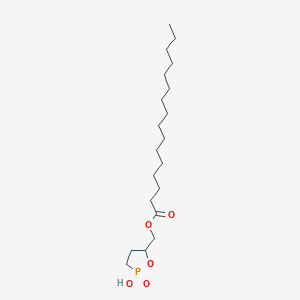

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNWYINJKCNEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436485 | |

| Record name | AGN-PC-0N03WG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476310-22-2 | |

| Record name | AGN-PC-0N03WG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.